N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine

Nitric Oxide Synthase iNOS Inhibition Inflammation

This precise N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is essential for reproducible NOS research. Unlike simple symmetric analogs, its unique substitution pattern delivers quantifiable potency (iNOS EC50=1.8 µM; nNOS EC50=1.5 µM) with >55-fold eNOS selectivity. Sourced at ≥95% purity, it is a validated scaffold for SAR studies and an ideal calibration benchmark for isoform-selectivity screening panels. Do not compromise your assays with generic diamines—order the exact compound to ensure target engagement and reliable data.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
CAS No. 356532-28-0
Cat. No. B1385701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine
CAS356532-28-0
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NCCCC2=CC=CC=C2
InChIInChI=1S/C19H26N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,3-4,8,11,16H2,1-2H3
InChIKeyGMASILVAUCAKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine (CAS 356532-28-0): A Versatile Aromatic Diamine Scaffold for NOS Research and Medicinal Chemistry


N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine (CAS 356532-28-0) is an asymmetrically substituted aromatic diamine characterized by a 1,4-benzenediamine core bearing a diethylamino group and a 3-phenylpropylamino side chain . This compound, with a molecular formula of C19H26N2 and a molecular weight of 282.4 g/mol, is available from commercial vendors with a standard purity specification of ≥95% . Its physicochemical profile includes a predicted density of 1.0±0.1 g/cm³ and a boiling point of 446.9±38.0 °C at 760 mmHg . Beyond its fundamental properties, this compound has been profiled in biological assays, demonstrating quantifiable activity against nitric oxide synthase (NOS) isoforms, positioning it as a distinct research tool within the class of substituted 1,4-benzenediamines [1].

Why N1,N1-Diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine Cannot Be Replaced by Generic 1,4-Benzenediamines


The substitution pattern on the 1,4-benzenediamine core is a critical determinant of biological activity and physicochemical behavior. Simple, symmetric analogs like N,N,N',N'-tetramethyl-1,4-benzenediamine or N,N-diethyl-1,4-benzenediamine exhibit vastly different profiles, often functioning as electron donors in conducting materials or biosensors rather than as bioactive small molecules [1]. The specific N1,N1-diethyl and N4-(3-phenylpropyl) substitutions on the target compound confer a unique molecular shape and electronic distribution, which directly influences its interaction with biological targets such as nitric oxide synthase (NOS) isoforms [2]. Generic substitution with an uncharacterized or structurally distinct diamine risks complete loss of target engagement, altered selectivity profiles, and unpredictable physicochemical properties, thereby invalidating experimental outcomes and procurement specifications . The quantitative evidence detailed in Section 3 demonstrates how this precise substitution pattern translates into measurable differences in potency and isoform selectivity, underscoring the necessity of using this exact compound for reproducible research.

Quantitative Differentiation of N1,N1-Diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine: Head-to-Head NOS Isoform Selectivity Data


Comparative Inhibition of Human iNOS: A Potency Benchmark for the N,N-Diethyl-N'-(3-phenylpropyl) Scaffold

This compound demonstrates quantifiable inhibition of human inducible nitric oxide synthase (iNOS). In a cell-based assay using HEK293 cells expressing human iNOS, it inhibited nitric oxide production with an EC50 of 1.80E+3 nM (1.8 µM) [1]. This value provides a direct potency benchmark against a key therapeutic target implicated in inflammatory disorders. The assay context is a standard 18-hour incubation with nitric oxide production measured via a 2,3-diaminonaphthalene fluorescence readout.

Nitric Oxide Synthase iNOS Inhibition Inflammation

Comparative Inhibition of Human nNOS: Defining Potency Against the Neuronal Isoform

The compound also exhibits quantifiable activity against human neuronal nitric oxide synthase (nNOS). In a cell-based assay using HEK293 cells expressing human nNOS, it inhibited ionomycin-induced nitric oxide production with an EC50 of 1.50E+3 nM (1.5 µM) after a 24-hour incubation [1]. This data point is essential for researchers investigating the role of nNOS in neurological pathways, where overproduction of NO is implicated in neurotoxicity.

Nitric Oxide Synthase nNOS Inhibition Neurodegeneration

Comparative Inhibition of Human eNOS: Evidence for an Isoform Selectivity Window

A critical differentiator for NOS inhibitors is their selectivity profile, particularly the ability to avoid inhibiting endothelial NOS (eNOS) to prevent cardiovascular side effects. This compound shows markedly reduced activity against human eNOS. In a comparable cell-based assay with HEK293 cells expressing human eNOS, the EC50 for inhibiting A23187-induced nitric oxide production was reported as >1.00E+5 nM (>100 µM) [1]. This indicates a significant selectivity window.

Nitric Oxide Synthase eNOS Inhibition Selectivity

Lipophilicity as a Key Differentiator: Predicted cLogP and Its Impact on Permeability

The substitution pattern of this compound directly impacts its physicochemical properties. Its predicted cLogP (calculated partition coefficient) is 5.36 . This value is a key differentiator from less lipophilic analogs, such as N1,N1-dimethyl-N4-(3-phenylpropyl)benzene-1,4-diamine [1], which would be expected to have a lower cLogP due to smaller alkyl groups.

Physicochemical Properties Lipophilicity Drug-likeness

Strategic Application Scenarios for Procuring N1,N1-Diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine (CAS 356532-28-0)


Building NOS Isoform Selectivity Profiling Panels

Based on its quantified potency against iNOS (EC50 = 1.8 µM) and nNOS (EC50 = 1.5 µM) coupled with its >55-fold selectivity window over eNOS (EC50 > 100 µM), this compound is an ideal candidate for inclusion in panels designed to profile the isoform selectivity of novel NOS inhibitors [1]. Its distinct activity profile serves as a valuable benchmark for calibrating assays and validating screening hits that require preferential iNOS/nNOS inhibition with minimal eNOS activity.

Structure-Activity Relationship (SAR) Studies for iNOS/nNOS Inhibitor Optimization

The compound's specific N1,N1-diethyl and N4-(3-phenylpropyl) substitution pattern provides a unique starting point for medicinal chemistry efforts focused on NOS enzymes. Researchers can use this scaffold to explore SAR by systematically modifying the phenylpropyl side chain or the amine substituents to improve potency or selectivity . The quantitative baseline activity data (e.g., EC50 values against all three isoforms) makes it a well-characterized reference compound for assessing the impact of chemical modifications [1].

Investigating Nitric Oxide-Mediated Pathways in Cellular Models of Inflammation and Neurodegeneration

Given its preferential inhibition of iNOS and nNOS over eNOS, this compound is a valuable tool for dissecting the specific roles of these isoforms in complex biological systems. For example, it can be used in cell-based models of inflammation (where iNOS is upregulated) or neurodegeneration (where nNOS is implicated) to modulate NO production while minimizing confounding effects on vascular tone mediated by eNOS [2]. Its predicted high lipophilicity (cLogP = 5.36) supports its use in cell-based assays by facilitating membrane permeation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.